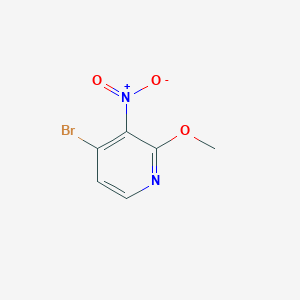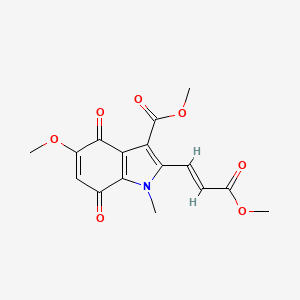
2-(Bromomethyl)-6-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-6-nitroquinoline is a quinoline derivative characterized by the presence of a bromomethyl group at the 2-position and a nitro group at the 6-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-nitroquinoline typically involves the bromination of 6-nitroquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 6-nitroquinoline in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: 2-(Bromomethyl)-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups.
- Aminoquinoline derivatives from the reduction of the nitro group.
- Quinoline N-oxides from oxidation reactions .
科学的研究の応用
2-(Bromomethyl)-6-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties due to the presence of the nitro group, which can undergo bioreductive activation.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
作用機序
The mechanism of action of 2-(Bromomethyl)-6-nitroquinoline involves its interaction with cellular targets and pathways. The nitro group can undergo bioreductive activation to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This property is particularly useful in the development of anticancer and antimicrobial agents .
類似化合物との比較
2-(Chloromethyl)-6-nitroquinoline: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-4-nitroquinoline: Similar structure but with the nitro group at the 4-position instead of the 6-position.
6-Nitroquinoline: Lacks the bromomethyl group but retains the nitro group at the 6-position.
Uniqueness: 2-(Bromomethyl)-6-nitroquinoline is unique due to the combination of the bromomethyl and nitro groups, which confer distinct reactivity and biological activity. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the nitro group provides potential for bioreductive activation .
特性
CAS番号 |
90767-09-2 |
|---|---|
分子式 |
C10H7BrN2O2 |
分子量 |
267.08 g/mol |
IUPAC名 |
2-(bromomethyl)-6-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-8-2-1-7-5-9(13(14)15)3-4-10(7)12-8/h1-5H,6H2 |
InChIキー |
FXVPQFWEVKYLME-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=N2)CBr)C=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)


